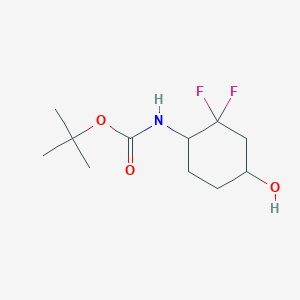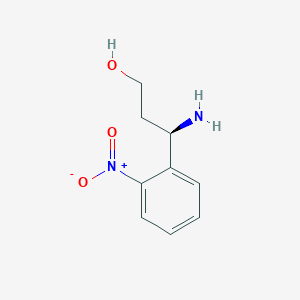
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol typically involves the following steps:
Amination: The addition of an amino group to the carbon chain.
Reduction: The reduction of intermediate compounds to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrophenyl groups allows for various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-amino-3-(2-nitrophenyl)propan-1-ol
- 3-amino-3-(4-nitrophenyl)propan-1-ol
- 3-amino-3-(2-methylphenyl)propan-1-ol
Uniqueness
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of both amino and nitrophenyl groups. This combination of functional groups and chirality makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c10-8(5-6-12)7-3-1-2-4-9(7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m1/s1 |
Clé InChI |
XOCLHYKQNGYVTA-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H](CCO)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(CCO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)
![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)


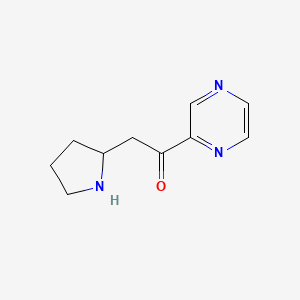
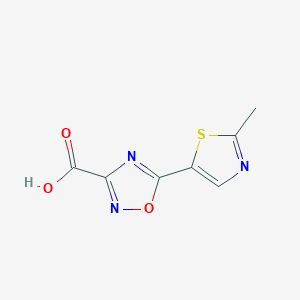
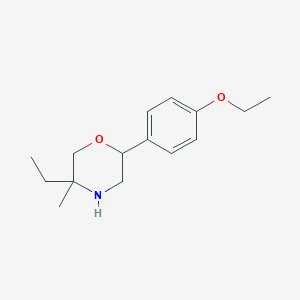
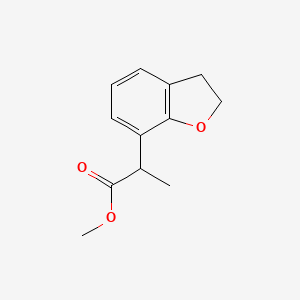
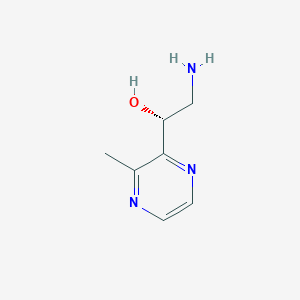
![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)
